molecular formula C9H6BrF3O2 B2442252 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid CAS No. 2324179-05-5

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B2442252
CAS No.: 2324179-05-5
M. Wt: 283.044
InChI Key: FUKITJMBFMUDGQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of benzoic acid, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid typically involves the bromination of 4-methyl-5-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3,5-Dichlorobenzoic acid
  • 2,6-Bis(trifluoromethyl)benzoic acid

Uniqueness

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, methyl, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it valuable in various research applications.

Biological Activity

3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme inhibition, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C9H6BrF3O2
  • Molecular Weight : 305.04 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups exhibit significant biological activities, particularly in enzyme inhibition and interaction with various biological targets. The incorporation of the trifluoromethyl group enhances the pharmacological properties of organic compounds, making them more effective against certain diseases.

Enzyme Inhibition

One of the key areas of investigation for this compound is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for neurotransmitter regulation in the nervous system.

  • Inhibition Potency : Preliminary studies suggest that derivatives of this compound may exhibit competitive inhibition against AChE, with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of benzoic acid derivatives. Studies have shown that:

  • Positioning of Substituents : The position of bromine and methyl groups relative to the trifluoromethyl group affects the overall inhibitory activity. For instance, meta-substituted analogs generally exhibit a more balanced inhibition profile compared to para-substituted ones .
Compound StructureAChE IC50 (µM)BuChE IC50 (µM)
This compound46.8 - 137.719.1 - 881.1
4-(Trifluoromethyl)benzylidene hydrazone19.1Not specified

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of trifluoromethylated compounds found that certain derivatives, including those similar to this compound, showed promise in reducing neuronal cell death in models of neurodegenerative diseases. The mechanism was attributed to their ability to inhibit AChE effectively, thereby increasing acetylcholine levels in synaptic clefts .

Case Study 2: Antimicrobial Activity

Research has also highlighted the antimicrobial properties of trifluoromethylated benzoic acids. In vitro tests demonstrated that derivatives displayed significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Properties

IUPAC Name

3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-4-6(9(11,12)13)2-5(8(14)15)3-7(4)10/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKITJMBFMUDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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